molecular formula C17H18ClN3O2 B5823519 N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide

Cat. No.: B5823519
M. Wt: 331.8 g/mol
InChI Key: SBNLTIUOWACTET-UHFFFAOYSA-N
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Description

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with an acetyl group, a chlorophenyl group, and a methyl group

Properties

IUPAC Name

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c1-9(2)17(23)21-16-14(11(4)22)10(3)19-15(20-16)12-5-7-13(18)8-6-12/h5-9H,1-4H3,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNLTIUOWACTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=C(C=C2)Cl)NC(=O)C(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate precursors such as 4-chloroaniline, acetylacetone, and formamide under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond by reacting the pyrimidine derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-acetyl-2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide
  • N-[5-acetyl-2-(4-bromophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide
  • N-[5-acetyl-2-(4-methylphenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide

Uniqueness

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-2-methylpropanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

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